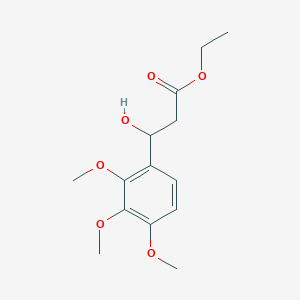

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate

Description

Properties

Molecular Formula |

C14H20O6 |

|---|---|

Molecular Weight |

284.30 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate |

InChI |

InChI=1S/C14H20O6/c1-5-20-12(16)8-10(15)9-6-7-11(17-2)14(19-4)13(9)18-3/h6-7,10,15H,5,8H2,1-4H3 |

InChI Key |

UVEHWACDLQFBLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=C(C(=C(C=C1)OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

Esterification of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoic acid

- Method : Direct esterification of the carboxylic acid with ethanol under reflux conditions, typically in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Procedure : The acid is dissolved in ethanol, and the mixture is refluxed for several hours. The reaction mixture is then cooled, neutralized if necessary, and the product is extracted and purified.

- Notes : Continuous flow reactors can be employed to improve yield and purity on a larger scale.

- Reference : Vulcanchem product synthesis outline describes this method for similar trimethoxyphenyl propanoate esters.

Use of Acid Anhydrides and Activated Esters

- Method : Conversion of the carboxylic acid to an acid anhydride or activated ester intermediate (e.g., acid chloride or mixed anhydride), followed by reaction with ethanol.

- Procedure : The acid anhydride is prepared from the corresponding acid using reagents like acetic anhydride or other dehydrating agents. Subsequent reaction with ethanol yields the ethyl ester.

- Advantages : This method can provide higher yields and cleaner products by avoiding water formation during esterification.

- Reference : Patents describe acid anhydride methods for trimethoxyphenyl ester preparation, which can be adapted for the 2,3,4-trimethoxy isomer.

Coupling via Dicyclohexylcarbodiimide (DCC) Mediated Esterification

- Method : Activation of the carboxylic acid with DCC in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), followed by reaction with ethanol or other alcohols.

- Procedure : The acid and DCC are mixed in an anhydrous solvent (e.g., dichloromethane), DMAP is added, and ethanol is introduced to form the ester. The reaction mixture is stirred at room temperature or slightly elevated temperatures.

- Advantages : Mild reaction conditions and high selectivity.

- Reference : Similar esterifications of trimethoxyphenylpropanoates have been reported using DCC/DMAP systems.

Hydroxyl Group Functionalization and Protection Strategies

- The hydroxyl group at the 3-position can be modified or protected during synthesis to improve selectivity or yield.

- Methods include conversion to trichloroacetimidate or acetate intermediates, which serve as good leaving groups for further C–C bond formation or functional group transformations.

- These strategies are useful in the synthesis of derivatives but can be adapted for the parent compound preparation.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- Purification : After synthesis, products are typically purified by extraction, washing (acid/base washes), drying over anhydrous salts (e.g., Na2SO4), and chromatographic techniques such as silica gel column chromatography.

- Characterization : Structural confirmation is performed by ^1H and ^13C NMR spectroscopy, mass spectrometry, and melting point analysis. For example, characteristic NMR signals confirm the hydroxy and methoxy groups on the aromatic ring and the ester moiety.

- Scale-Up : Continuous flow reactors and optimized reaction conditions improve yield and reproducibility for industrial or larger-scale synthesis.

- Derivatization : The hydroxyl group can be derivatized to form acetates or other esters for biological activity modulation or to facilitate purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-oxo-3-(2,3,4-trimethoxyphenyl)propanoate.

Reduction: Formation of 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate involves its interaction with various molecular targets and pathways. The compound’s trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to its diverse bioactivity effects . Additionally, it can modulate signaling pathways, such as the ERK2 pathway, contributing to its therapeutic potential .

Comparison with Similar Compounds

Ethyl 3-(3,4,5-trimethoxyphenyl)propionate

- Structural Differences: Methoxy substituents at 3,4,5-positions on the phenyl ring (vs. 2,3,4 in the target compound). Absence of the hydroxyl group on the propanoate chain.

- Properties :

- Molecular formula: C₁₄H₂₀O₅ (MW 268.31 g/mol).

- The 3,4,5-trimethoxy pattern is common in bioactive molecules (e.g., combretastatin analogs), suggesting enhanced metabolic stability compared to the target compound.

- Applications : Used as a synthetic intermediate in drug discovery due to its electron-donating methoxy groups.

Ethyl 3-oxo-3-(3,4,5-trimethoxyphenyl)propanoate

- Structural Differences :

- Ketone (oxo) group replaces the hydroxyl at the 3-position.

- Methoxy substituents at 3,4,5-positions .

- Properties :

- Molecular formula: C₁₄H₁₈O₆ (MW 282.29 g/mol).

- Higher reactivity due to the electrophilic ketone group, enabling participation in condensation or Michael addition reactions.

- Boiling point: 374.9±37.0 °C ; melting point: 88–91 °C .

- Applications : Serves as a precursor in synthesizing heterocyclic compounds or chalcone derivatives.

Ethyl 3-hydroxy-3-(4-nitrophenyl)propanoate

- Structural Differences :

- 4-Nitro substituent on the phenyl ring (electron-withdrawing) instead of methoxy groups.

- Properties: Molecular formula: C₁₁H₁₃NO₅ (MW 239.23 g/mol).

- Applications: Useful in studying nitro group reduction pathways or as a scaffold for amino derivatives.

Methyl 3-(2,3,4-trimethoxyphenyl)propanoate

- Structural Differences: Methyl ester (vs.

- Properties :

- Molecular formula: C₁₃H₁₈O₅ (MW 254.28 g/mol).

- Methyl esters typically exhibit higher volatility and lower lipophilicity compared to ethyl esters, affecting solubility and diffusion in biological systems.

- Applications : Investigated for solubility profiles in formulation studies.

Ethyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride

- Structural Differences: 3,4-Dichlorophenyl substituent and amino group (basic) instead of hydroxyl.

- Properties: Introduction of chlorine atoms increases molecular weight and hydrophobicity. Amino group enables salt formation (e.g., hydrochloride), enhancing water solubility.

- Applications: Potential as a building block in peptidomimetics or kinase inhibitors.

Key Data Table: Structural and Functional Comparison

*Inferred values.

Biological Activity

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate is characterized by the presence of three methoxy groups on the aromatic ring, which significantly influences its chemical behavior and biological activity. The compound has the following structural formula:

- Molecular Formula : C15H20O5

- Molecular Weight : 280.32 g/mol

Research indicates that this compound exhibits significant biological activities, including:

- Anti-cancer Properties : It inhibits key enzymes such as tubulin and heat shock protein 90 (Hsp90), which are critical in cancer cell proliferation and survival. The trimethoxyphenyl group plays a vital role in its binding affinity to these targets.

- Anti-inflammatory Effects : Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

- Antimicrobial Activity : The compound has demonstrated antibacterial and antifungal properties, making it a candidate for further development in treating infections.

Comparative Analysis with Related Compounds

To understand the unique biological profile of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate, a comparison with similar compounds is essential. The table below summarizes key differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | Lacks additional methoxy groups | Different bioactivity profile |

| Ethyl 3-hydroxy-3-(3,4,5-trimethoxyphenyl)propanoate | Similar structure but different substitution pattern | Variations in biological activity |

| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Contains chlorinated aromatic ring | Known for distinct enzymatic interactions |

This comparison highlights how variations in methoxy substitutions can lead to differing bioactivity profiles among structurally similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate:

- Anti-Cancer Activity : In vitro studies showed that the compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, treatment with this compound led to a significant decrease in cell viability in A549 lung cancer cells.

- Anti-inflammatory Effects : In animal models of inflammation, administration of Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate resulted in reduced levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases.

- Antibacterial Studies : The compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Q & A

Q. What are the optimal catalytic conditions for synthesizing Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate via hydrogenation?

Methodological Answer: The compound can be synthesized through hydrogenation of its α,β-unsaturated precursor. A validated protocol involves dissolving (E)-3-(2,3,4-trimethoxyphenyl)acrylic acid in a 1:1 ethanol/ethyl acetate mixture, followed by catalytic hydrogenation under H₂ gas (balloon pressure) using 10% Pd/C. Reaction completion is typically achieved within 18 hours at room temperature . Key parameters include:

- Catalyst loading : 5–10% w/w relative to substrate.

- Solvent system : Ethanol/ethyl acetate ensures solubility and minimizes side reactions.

- Post-reaction workup : Filtration to remove Pd/C, followed by solvent evaporation under reduced pressure.

Q. How can NMR spectroscopy differentiate regioisomers of trimethoxyphenylpropanoate derivatives?

Methodological Answer: ¹H and ¹³C NMR are critical for distinguishing regioisomers. For example:

- Methoxy group shifts : In 2,3,4-trimethoxyphenyl derivatives, the 2-OCH₃ proton resonates at δ ~3.75–3.85 ppm due to deshielding by adjacent substituents, whereas 3-OCH₃ and 4-OCH₃ appear upfield (δ ~3.55–3.70 ppm) .

- Carbonyl carbon : The ester carbonyl (C=O) in Ethyl 3-hydroxy-3-(2,3,4-trimethoxyphenyl)propanoate appears at δ ~170–172 ppm in ¹³C NMR, distinct from carboxylic acid derivatives (δ ~175–180 ppm) .

Q. What purification techniques ensure ≥98% purity for this compound?

Methodological Answer:

- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–40% EA).

- Recrystallization : Ethanol/water mixtures (4:1 v/v) yield high-purity crystals.

- HPLC validation : C18 column, mobile phase acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm .

Advanced Research Questions

Q. What strategies ensure enantiomeric purity during synthesis of the hydroxy-substituted propanoate?

Methodological Answer: The hydroxyl group introduces a stereocenter, requiring enantioselective methods:

- Asymmetric hydrogenation : Chiral ligands like (R)-BINAP with Ru catalysts achieve >90% ee in β-hydroxy ester synthesis .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of racemic mixtures in biphasic systems (e.g., tert-butyl methyl ether/buffer) .

- Chiral HPLC : Use a Chiralpak IA column with n-hexane/isopropanol (85:15) to separate enantiomers for analytical validation .

Q. How do substituent positions (2,3,4 vs. 3,4,5-trimethoxy) influence biological activity?

Methodological Answer: Comparative studies using analogues reveal:

- 2,3,4-Trimethoxy : Enhanced interaction with hydrophobic enzyme pockets due to steric effects (e.g., cyclooxygenase inhibition).

- 3,4,5-Trimethoxy : Improved solubility and π-π stacking in DNA-binding assays, as seen in related propanoate derivatives .

Example data :

| Substituent Position | IC₅₀ (COX-2 Inhibition) | LogP |

|---|---|---|

| 2,3,4-trimethoxy | 12 ± 1.5 µM | 2.8 |

| 3,4,5-trimethoxy | 25 ± 2.1 µM | 2.1 |

Q. How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer: Discrepancies often arise from:

Q. What computational methods predict metabolic stability of this compound?

Methodological Answer:

- In silico CYP450 metabolism : Use Schrödinger’s QikProp to predict cytochrome P450 interactions. Hydroxylation at the 4-methoxy position is a major metabolic pathway.

- ADMET prediction : SwissADME calculates bioavailability scores (e.g., 0.55 for this compound) and blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.